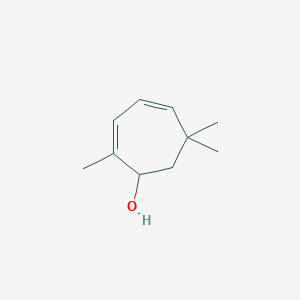![molecular formula C13H18Cl2N2S B14743776 1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine CAS No. 5422-90-2](/img/structure/B14743776.png)
1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine is a chemical compound belonging to the piperazine family. This compound is characterized by the presence of a piperazine ring attached to a propyl chain, which is further linked to a 2,5-dichlorophenyl group via a sulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine typically involves the reaction of 2,5-dichlorothiophenol with 1-bromo-3-chloropropane to form 3-(2,5-dichlorophenylthio)propyl chloride. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the dichlorophenyl group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are frequently employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced dichlorophenyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine involves its interaction with specific molecular targets. The compound may act on various receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: Another dichlorophenyl-substituted piperazine with different positional isomers.
1-(2,4-Dichlorophenyl)piperazine: Similar structure but with chlorine atoms at different positions on the phenyl ring.
1-(3,4-Dichlorophenyl)piperazine: Another isomer with distinct chemical properties.
Uniqueness
1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine is unique due to the presence of the sulfanyl group linking the dichlorophenyl moiety to the piperazine ring. This structural feature imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
5422-90-2 |
|---|---|
Molecular Formula |
C13H18Cl2N2S |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-[3-(2,5-dichlorophenyl)sulfanylpropyl]piperazine |
InChI |
InChI=1S/C13H18Cl2N2S/c14-11-2-3-12(15)13(10-11)18-9-1-6-17-7-4-16-5-8-17/h2-3,10,16H,1,4-9H2 |
InChI Key |
YCJUISCEMNHDHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCSC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
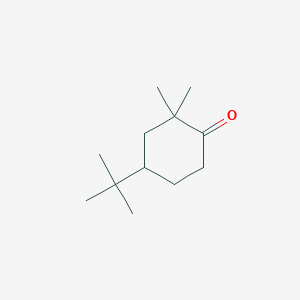
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)
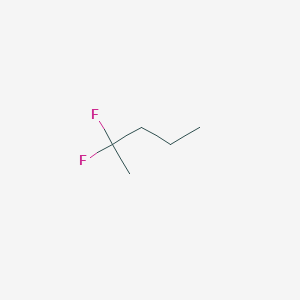
![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)
![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)
![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
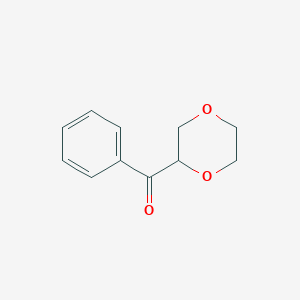
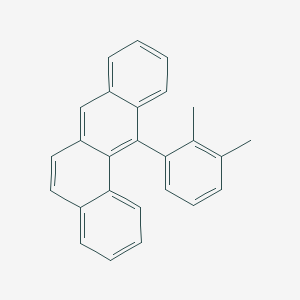

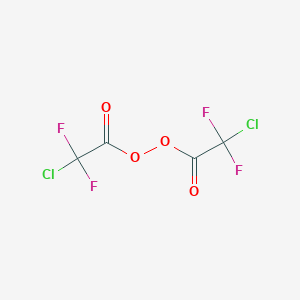
![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)

